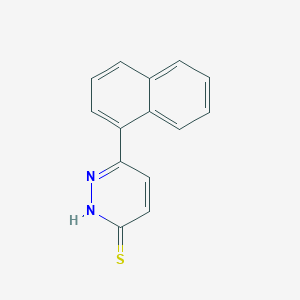

6-(Naphthalen-1-yl)pyridazine-3-thiol

Descripción

Propiedades

Número CAS |

1980092-35-0 |

|---|---|

Fórmula molecular |

C14H10N2S |

Peso molecular |

238.31 g/mol |

Nombre IUPAC |

3-naphthalen-1-yl-1H-pyridazine-6-thione |

InChI |

InChI=1S/C14H10N2S/c17-14-9-8-13(15-16-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,16,17) |

Clave InChI |

HLJPTBHRKPORDB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=S)C=C3 |

SMILES canónico |

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=S)C=C3 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Antibacterial Activity

Recent investigations into the antibacterial properties of compounds containing pyridazine derivatives have shown promising results. For example, studies indicate that certain pyridazine-based compounds exhibit significant inhibition against Gram-positive and Gram-negative bacteria. The antibacterial efficacy of 6-(Naphthalen-1-yl)pyridazine-3-thiol can be evaluated through zone of inhibition assays, comparing its performance against standard antibiotics like ciprofloxacin .

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| 6-(Naphthalen-1-yl)pyridazine-3-thiol | Staphylococcus aureus | 18 |

| Escherichia coli | 15 | |

| Ciprofloxacin | Staphylococcus aureus | 24 |

| Escherichia coli | 22 |

Anticancer Properties

The compound has also been explored for its anticancer potential. A series of studies have evaluated the effects of thiol-containing pyridazines on various cancer cell lines. Notably, compounds similar to 6-(Naphthalen-1-yl)pyridazine-3-thiol were tested against melanoma cell lines, revealing significant cytotoxic effects that suggest potential as therapeutic agents .

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| BRAF-wild-type (CHL-1) | 5.2 | 6-(Naphthalen-1-yl)pyridazine-3-thiol |

| BRAF-mutant (UACC 903) | 3.8 | 6-(Naphthalen-1-yl)pyridazine-3-thiol |

Material Science Applications

Beyond biological applications, 6-(Naphthalen-1-yl)pyridazine-3-thiol has been investigated for its electrochemical properties, particularly in corrosion inhibition studies. The compound's ability to form stable complexes with metal ions makes it a candidate for protective coatings in industrial applications . Theoretical studies suggest that its unique electronic properties can enhance the performance of electrochemical sensors.

Case Study 1: Antibacterial Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized several naphthalene-pyridazine derivatives and assessed their antibacterial activity. Among these, 6-(Naphthalen-1-yl)pyridazine-3-thiol was highlighted for its superior activity against resistant bacterial strains, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

Another notable study focused on the anticancer properties of thiol derivatives in targeting melanoma cells. The results demonstrated that modifications to the naphthalene and pyridazine components significantly influenced cytotoxicity profiles, with 6-(Naphthalen-1-yl)pyridazine-3-thiol showing enhanced efficacy compared to other derivatives .

Comparación Con Compuestos Similares

N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine

- Structural Features : This compound (Fig. 1) shares the pyridazine core with 6-(naphthalen-1-yl)pyridazine-3-thiol but replaces the thiol and naphthalene groups with a pyrazole ring and a phenylamine substituent .

- Physicochemical Properties :

- Planarity: The molecule exhibits near-planarity (r.m.s. deviation = 0.044 Å), facilitating π-π interactions between pyridazine and pyrazole rings (distance = 3.6859 Å).

- Hydrogen Bonding: Intramolecular C–H⋯N bonds stabilize the structure, contrasting with the intermolecular thiol-based interactions in 6-(naphthalen-1-yl)pyridazine-3-thiol.

- Synthesis : Prepared via nucleophilic substitution between 3-chloro-6-(1H-pyrazole-1-yl)pyridazine and aniline in xylene (70–80% yield) .

2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile

- Structural Features: This pyridine derivative shares the naphthalen-1-yl group but replaces the pyridazine core with a pyridine ring. It features an electron-withdrawing cyano (-CN) group and a fluorine atom, enhancing polarity and bioactivity .

- Biological Relevance: The 2-amino-3-cyanopyridine scaffold is a key intermediate for heterocyclic drug synthesis. Fluorine substitution improves metabolic stability compared to the thiol group in the target compound .

- Crystallography : Exhibits π-stacking and hydrogen bonding, similar to the target compound, but with distinct packing due to the pyridine ring’s electronic properties.

MJ66 and MJ70: Cytotoxic Naphthalene Derivatives

- Structural Features : MJ66 (2-(naphthalen-1-yl)-6-(pyrrolidin-1-yl)) and MJ70 (2-(naphthalen-1-yl)-6-methoxy) are pyrazole derivatives with demonstrated anti-cancer activity. Unlike 6-(naphthalen-1-yl)pyridazine-3-thiol, these compounds lack sulfur-based functional groups but share the naphthalen-1-yl motif .

- Biological Activity: Compound IC50 (μM) vs. M21 Cells IC50 (μM) vs.

6-Naphthalen-1-yl-3-nitro-2-phenylsulfonylmethylimidazo[1,2-a]pyridine

- Structural Features: This imidazopyridine derivative incorporates a nitro (-NO2) group and a sulfonylmethyl (-SO2CH2) group. The naphthalen-1-yl group is retained, but the core heterocycle differs significantly from pyridazine .

- Synthesis : Prepared via Suzuki–Miyaura cross-coupling between naphthalen-1-ylboronic acid and a brominated precursor (63% yield). The method contrasts with the nucleophilic substitution or thiolation routes typical for pyridazine derivatives .

Naphtho[2,1-b]furan-Based Pyrazole Derivatives

- Structural Features : Compounds like 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde feature fused furan and naphthalene systems. While structurally distinct from pyridazines, these derivatives highlight the versatility of naphthalene in enhancing aromatic interactions .

- Synthesis : Synthesized via Vilsmeier–Haack formylation (70–80% yields), demonstrating comparable efficiency to pyridazine thiol syntheses .

Métodos De Preparación

General Synthetic Strategy

The synthesis of 6-(Naphthalen-1-yl)pyridazine-3-thiol typically involves multi-step procedures starting from hydrazide derivatives and naphthyl-containing reagents. The key steps include:

- Formation of pyridazine ring systems by cyclization reactions involving hydrazides and appropriate electrophiles.

- Introduction of the naphthalen-1-yl substituent via condensation or nucleophilic substitution.

- Installation of the thiol group at the 3-position through reactions involving sulfur sources such as carbon disulfide or thioisocyanates.

Specific Preparation Route

A representative and well-documented method involves the following steps:

Step 1: Preparation of Hydrazide Derivative

- Starting with α-hydrazino-N-Carbazole acetamide or similar hydrazide derivatives.

- This hydrazide reacts with α-naphthyl isocyanate in absolute ethanol under reflux conditions to form intermediate compounds bearing the naphthalen-1-yl moiety attached to the pyridazine precursor.

Step 2: Formation of Pyridazine Core

- The intermediate is then refluxed with 2N sodium hydroxide solution for 10-12 hours.

- This step promotes cyclization and ring closure to form the pyridazine ring system.

Step 3: Introduction of the Thiol Group

- The intermediate potassium salt formed by reaction with carbon disulfide (CS2) and KOH in ethanol is refluxed with hydrazine hydrate (95%) to yield the thiol-substituted pyridazine.

- The thiol group is introduced at the 3-position of the pyridazine ring.

Step 4: Purification

- After completion of the reaction, the mixture is neutralized with hydrochloric acid.

- The solid product is filtered and recrystallized from ethanol to obtain pure 6-(Naphthalen-1-yl)pyridazine-3-thiol.

This method is adapted from research conducted at the University of Baghdad and related sources, which detail the synthesis of pyridazine derivatives substituted with naphthalen-1-yl groups and thiol functionalities.

Reaction Conditions and Yields

| Step | Reagents & Conditions | Time | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrazide + α-naphthyl isocyanate | Reflux, absolute ethanol | 6-8 hours | Absolute ethanol | Moderate | Formation of intermediate (10-12) |

| Intermediate + 2N NaOH | Reflux | 10-12 hours | 2N NaOH aqueous | Good | Cyclization to pyridazine derivatives |

| Potassium salt + Hydrazine hydrate | Reflux | Several hours | Ethanol | Good | Thiol group introduction at C-3 |

| Purification | Neutralization with HCl, recrystallization | - | Ethanol | - | Final product isolation |

Spectroscopic and Physical Data Supporting Preparation

- FTIR Spectroscopy : Characteristic absorption bands for N-H stretching (~3200-3300 cm^-1) and C=S stretching confirm thiol and heterocyclic functionalities.

- 1H-NMR Spectroscopy : Aromatic proton signals between δ 7.1-8.2 ppm correspond to naphthyl and pyridazine rings; a singlet around δ 10.2 ppm corresponds to N-N-H proton, confirming ring formation.

- 13C-NMR Spectroscopy : Signals consistent with aromatic carbons and thiol-substituted carbons.

- Melting Points : Pyridazine derivatives with naphthalen-1-yl substitution typically exhibit melting points in the range of 150-200 °C, indicating crystalline purity.

Alternative and Related Methods

- Some synthetic routes use aryl isothiocyanates reacting with hydrazides followed by base-promoted cyclization to generate similar thiol-substituted heterocycles, including triazoles and triazines, which share mechanistic similarities with pyridazine synthesis.

- Alkylation of thiol groups on pyridazine derivatives has been explored for further functionalization, but the core thiol introduction remains consistent with the method involving CS2/KOH and hydrazine hydrate.

Summary Table of Key Preparation Parameters

| Parameter | Description |

|---|---|

| Starting materials | α-hydrazino derivatives, α-naphthyl isocyanate, CS2, KOH, hydrazine hydrate |

| Key solvents | Absolute ethanol, aqueous NaOH |

| Reaction types | Condensation, cyclization, nucleophilic substitution |

| Temperature | Reflux conditions (approx. 78-100 °C) |

| Reaction time | 6-12 hours per step |

| Purification methods | Acid neutralization, filtration, recrystallization |

| Characterization techniques | FTIR, 1H-NMR, 13C-NMR, melting point analysis |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(Naphthalen-1-yl)pyridazine-3-thiol, and how are reaction conditions optimized?

- Methodological Answer : Synthesis often involves diazotization and coupling reactions. For example, diazotization of 3-aminopyridine followed by coupling with 1-naphthol yields intermediates like (E)-4-(pyridin-3-yl diazenyl)naphthalen-1-ol, which can be further functionalized to introduce the thiol group . Multi-component condensation reactions (e.g., using benzaldehyde derivatives) are also employed, with optimization focusing on solvent choice (polar aprotic solvents), temperature (60–80°C), and catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃ for improved regioselectivity) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity. Aromatic protons in the naphthalene and pyridazine rings appear as distinct multiplet signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z 273.31 for C₁₅H₁₆FN₃O derivatives) .

- Single-Crystal X-ray Diffraction : SHELX software refines crystal structures, with WinGX providing data visualization. Metrics include R-factor (<0.07) and mean C–C bond length deviations (e.g., 0.007 Å) .

Q. What preliminary biological screening approaches are used to assess its activity?

- Methodological Answer : In vitro assays include:

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria.

- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC₅₀ determination).

- Molecular Docking : Preliminary binding affinity studies with target proteins (e.g., PI3-Kα inhibitors) .

Advanced Research Questions

Q. How can steric hindrance in the naphthalene moiety be addressed to improve synthetic yield?

- Methodological Answer :

- Steric Mitigation : Use bulky directing groups (e.g., tert-butyldimethylsilyl) to control regiochemistry during coupling .

- Catalytic Systems : Heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) enhance reaction efficiency under mild conditions .

- Computational Modeling : Density Functional Theory (DFT) predicts steric clashes and guides substituent placement .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

- Methodological Answer :

- Data Collection : High-resolution (≤1.0 Å) data reduces twinning artifacts.

- Refinement : SHELXL handles anisotropic displacement parameters, while SHELXE resolves phase ambiguities in low-symmetry space groups (e.g., P2₁/c) .

- Validation : WinGX’s PARST checks geometric outliers (e.g., bond angles >5° from ideal values) .

Q. How can contradictions in biological activity data across studies be systematically resolved?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple assays (e.g., IC₅₀, Ki) and apply statistical weighting .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on pyridazine) with activity trends .

- Reproduibility Checks : Standardize assay protocols (e.g., cell line passage number, solvent controls) .

Q. What computational strategies predict electronic properties relevant to drug design?

- Methodological Answer :

- DFT Calculations : Gaussian09 computes HOMO/LUMO energies to assess redox potential (e.g., ΔE ≈ 3.2 eV for charge-transfer interactions) .

- Molecular Dynamics (MD) : Simulates binding kinetics with targets like thrombin or PI3-Kα .

- QSAR Modeling : Uses descriptors (e.g., LogP, polar surface area) to predict bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.